4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one
Description
Significance of the Quinoxalinone Scaffold in Contemporary Organic and Medicinal Chemistry
The quinoxaline (B1680401) ring system, and specifically its quinoxalinone derivatives, represents a versatile and highly valued scaffold in medicinal chemistry. nih.govsapub.org These compounds are recognized for their extensive array of pharmacological activities, establishing them as crucial intermediates and target molecules in the development of novel therapeutic agents. researchgate.netresearchgate.net The inherent biological significance of the quinoxalinone core is demonstrated by its presence in compounds exhibiting anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net
The structure, a fusion of a benzene (B151609) ring and a pyrazin-2(1H)-one ring, provides a rigid framework with strategically positioned nitrogen atoms and a carbonyl group that can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and pi-stacking. This structural versatility has allowed for the development of numerous derivatives with finely tuned activities against diverse biological targets. nih.govresearchgate.net
Historical Context and Evolution of Research on 3,4-Dihydroquinoxalin-2(1H)-one Systems
Initial research into quinoxalinone systems focused on foundational synthetic methodologies. The most traditional and widely used method involves the cyclocondensation reaction between an o-phenylenediamine (B120857) (or a substituted derivative) and a compound containing an α-dicarbonyl or a related reactive moiety. nih.govsapub.org This straightforward approach provided access to the basic quinoxalinone skeleton, enabling early exploration of its chemical and biological properties.
Over the past few decades, research has evolved significantly, witnessing the development of more sophisticated and innovative synthetic strategies. Modern approaches provide access to more complex and structurally diverse derivatives, including enantiopure systems. uit.no Advanced methods such as Michael-addition/cyclization cascades, multicomponent couplings, the Bargellini reaction, and photochemical reductions have been employed to generate complex spirocyclic and diversely substituted 3,4-dihydroquinoxalin-2(1H)-ones. uit.no This evolution in synthetic chemistry reflects a broader shift in medicinal chemistry from general screening to the rational design of molecules targeting specific enzymes or cellular pathways, such as protein kinases.
Research Gaps and Motivations for Focused Investigation of 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one
A comprehensive review of the scientific literature reveals a notable research gap concerning the specific compound This compound . While extensive research exists for the parent scaffold and its various derivatives, dedicated studies detailing the synthesis, characterization, and biological evaluation of this particular molecule are not widely reported. This lack of specific data provides a strong motivation for its focused investigation.
The rationale for studying this compound is built upon the well-established roles of its constituent parts:
The 3,4-Dihydroquinoxalin-2(1H)-one Core : As established, this is a privileged scaffold with a high propensity for biological activity.
The Nitro Group (–NO2) : The nitro group is a unique and powerful functional group in medicinal chemistry. mdpi.com It is a strong electron-withdrawing group that significantly alters the electronic properties of the aromatic ring. It is a key pharmacophore in numerous approved drugs, particularly in the antimicrobial and antiparasitic fields, where its mechanism often involves bioreductive activation within target cells to produce toxic reactive nitrogen species. svedbergopen.comnih.govresearchgate.net The presence of a nitro group at the 7-position of other heterocyclic drug systems, such as benzodiazepines, has been shown to enhance therapeutic action. mdpi.com While its utility is immense, it is also considered a potential toxicophore, necessitating careful evaluation of any new nitro-containing compound. svedbergopen.comacs.org
The N-Methyl Group (–CH3) : Methylation at the N-4 position is anticipated to significantly impact the molecule's physicochemical properties. The addition of a methyl group can increase lipophilicity, which may affect cell membrane permeability and oral absorption. Furthermore, it can influence the compound's metabolic stability and alter its binding conformation within a target protein, potentially leading to enhanced potency or selectivity. mdpi.com
The combination of a proven bioactive core, a potent pharmacophoric nitro group, and a modulating N-methyl substituent makes this compound a compelling, yet underexplored, target for chemical synthesis and pharmacological screening. The potential for novel biological activity arising from the specific interplay of these three components warrants a dedicated research effort.
Table 1: Selected Biological Activities of Substituted 3,4-Dihydroquinoxalin-2(1H)-one Derivatives
| Derivative | Substituents | Reported Biological Activity |
| GW420867X | Complex substitution | Potent antiviral activity against HIV-1 uit.no |
| J46-37 | Naphthalene-based substitution at C3 | Selective c-Jun N-terminal kinase 3 (JNK3) inhibitor [ ] |
| VAM2-6 | 1-methyl, 7-nitro, 4-alkylpiperidine | Antimalarial activity researchgate.net |
| Various Derivatives | Fluoro substituents | Antibacterial activity researchgate.net |
| Various Derivatives | General substitutions | Anticancer, Antithrombotic, Anxiolytic researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-7-nitro-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-11-5-9(13)10-7-4-6(12(14)15)2-3-8(7)11/h2-4H,5H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWMHDYJVMRXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Aspects for 4 Methyl 7 Nitro 3,4 Dihydroquinoxalin 2 1h One
Strategic Approaches for Constructing the 3,4-Dihydroquinoxalin-2(1H)-one Core
The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one nucleus is primarily achieved through methods that form the heterocyclic ring in a key step. These strategies often involve the reaction of a 1,2-phenylenediamine derivative with a two-carbon electrophilic synthon.
Cyclocondensation Reactions in Quinoxalinone Synthesis
Cyclocondensation reactions represent a classical and widely employed method for the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core. This approach typically involves the reaction of an o-phenylenediamine (B120857) with a molecule containing a two-carbon chain with appropriate functional groups that can react with the two amino groups of the diamine.
A common strategy is the reaction of an o-phenylenediamine with an α-haloacetyl derivative, such as ethyl bromoacetate (B1195939). csus.edu The reaction is initiated by an SN2 substitution where one of the amino groups of the diamine displaces the halide. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl of the ester, eliminating ethanol (B145695) to form the six-membered heterocyclic ring. csus.edu The choice of base can be crucial for the selectivity of the reaction, with pyridine (B92270) often favoring the formation of the desired cyclized products. csus.edu Similarly, α-keto acids can react with 2-aminobenzamides or benzene-1,2-diamines under catalyst-free conditions to yield quinoxalinones. organic-chemistry.org
These reactions are fundamental in heterocyclic chemistry and provide a reliable route to the dihydroquinoxalinone scaffold, which can be further functionalized. researchgate.net
Multicomponent Reactions Towards Dihydroquinoxalinones
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for synthesizing dihydroquinoxalinones. beilstein-journals.org MCRs are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity. acs.orgmdpi.com
A notable MCR for dihydroquinoxalinone synthesis is a one-pot, two-step reaction involving four components: an aldehyde, an Fmoc-protected α-amino acid, an isocyanide, and a polymer-supported 4-fluoro-3-amino benzoate (B1203000) ester. acs.orgnih.gov This Ugi-type MCR proceeds under microwave irradiation, which significantly enhances the reaction rate. acs.org The sequence involves the formation of a key diamide (B1670390) intermediate, which, after deprotection, undergoes intramolecular cyclization to yield the bicyclic quinoxalin-2-one structure with high yields. acs.orgnih.gov This approach demonstrates excellent functional group tolerance and simplifies product isolation. acs.orgnih.gov
Specific Synthetic Routes for the Preparation of 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one
The synthesis of the specifically substituted this compound requires a strategy that precisely controls the placement of the methyl and nitro functional groups on the benzene (B151609) ring, as well as the methyl group on the nitrogen atom at position 4.
Precursor Synthesis and Functional Group Introduction
A key strategy for synthesizing substituted dihydroquinoxalinones is the reductive cyclization of N-(o-nitroaryl)amino esters. researchgate.net This method is particularly effective for creating enantiopure versions if starting from chiral amino acids. researchgate.netuit.no
For the target compound, a plausible synthetic route would begin with a suitably substituted aniline (B41778) precursor, such as 4-methyl-2,5-dinitroaniline or N-methyl-4-nitro-o-phenylenediamine. A common approach involves the N-alkylation of a 2-nitroaniline (B44862) derivative with an α-haloester. For instance, reacting 4-methyl-5-nitro-2-nitroaniline with ethyl bromoacetate would form an N-alkylated intermediate. The crucial step is the selective reduction of the ortho-nitro group to an amine, often using reagents like iron powder in acidic medium or catalytic hydrogenation. researchgate.net This newly formed amino group then readily undergoes intramolecular cyclization with the adjacent ester group to form the dihydroquinoxalinone ring. The N-methyl group at the 4-position can be introduced by using an N-methylated diamine precursor or by N-alkylation of the dihydroquinoxalinone ring in a subsequent step. The nitro group at the 7-position is typically incorporated by starting with a pre-functionalized benzene diamine or by electrophilic nitration of the formed dihydroquinoxalinone ring, which directs the incoming nitro group to the desired position.
Another potential route involves a Michael-addition/cyclization cascade between an o-phenylenediamine and an electron-deficient alkene like ethyl 3-nitroacrylate. researchgate.net This method can yield 3-nitromethyl substituted dihydroquinoxalinones, which can be further modified. uit.noresearchgate.net
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Several factors, including temperature, solvent, and the choice of catalyst or base, significantly influence the outcome of the synthesis.
In cyclocondensation reactions, the type of base used can control selectivity. For example, using pyridine as a base favors the formation of cyclized dihydroquinoxalinone products over other potential side products. csus.edu In the absence of a base, oxidation to the quinoxalinone form may be more prevalent. csus.edu
For MCRs, microwave-assisted synthesis has proven to be highly efficient, reducing reaction times and often improving yields. acs.org The use of microwave flash heating can enhance the rate of reactions, particularly for syntheses performed on a solid support. acs.org
The table below summarizes key parameters and their effects on the synthesis of the dihydroquinoxalinone core.
| Parameter | Variation | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | Conventional Heating vs. Microwave Irradiation | Microwave heating significantly reduces reaction times and can improve yields in multicomponent reactions. | acs.org |
| Base | Pyridine vs. No Base | Pyridine favors the formation of the desired cyclized 3,4-dihydroquinoxalin-2(1H)-one product in cyclocondensation reactions. Absence of a base can lead to increased formation of the oxidized quinoxalinone. | csus.edu |
| Catalyst | Metal-Catalyzed vs. Catalyst-Free | Many cyclocondensation reactions can proceed efficiently without a catalyst, using water as a green solvent. Reductive cyclizations often employ metals like iron (Fe) or zinc (Zn). | organic-chemistry.orgresearchgate.net |
| Solvent | Ethanol, Water, Dioxane | The choice of solvent can influence reaction pathways and product selectivity. Water is often used as an environmentally friendly solvent for catalyst-free condensations. | csus.eduorganic-chemistry.org |
Elucidation of Reaction Mechanisms and Intermediates Formation
Understanding the reaction mechanisms and the intermediates involved is crucial for controlling the synthesis of dihydroquinoxalinones.
In the cyclocondensation of o-phenylenediamine with ethyl bromoacetate, the mechanism is believed to proceed through an initial SN2 substitution, forming an N-alkylated intermediate. csus.edu This is followed by an intramolecular nucleophilic attack of the second amino group on the ester carbonyl, leading to cyclization and the formation of the six-membered ring. csus.edu
For multicomponent reactions, the mechanism can be more complex. In the four-component synthesis of dihydroquinoxalinones, the reaction may proceed through either a nitrillium or a hemiaminal intermediate. acs.org An iminium ion is first formed from the aldehyde and amino acid. Subsequent attack by either the isocyanide or the carboxylate ion leads to the respective intermediates, which then converge to form a key diamide intermediate via a Mumm rearrangement. acs.org This intermediate then undergoes cyclization to form the final product. acs.org
Photochemical routes can involve radical intermediates. For instance, a visible-light-mediated organophotoredox catalysis can proceed via a single electron transfer (SET) from the dihydroquinoxalin-2-one to an excited-state photocatalyst. acs.org This forms a radical cation intermediate, which, after losing a proton, generates a nucleophilic α-amino radical that can react with an electrophile. acs.org
The reductive cyclization of N-(o-nitroaryl)amino esters involves the chemical reduction of the nitro group to an amine. This in situ-generated amine then acts as a nucleophile, attacking the intramolecular ester carbonyl to forge the heterocyclic ring in a final, irreversible cyclization step. researchgate.net
Control of Regioselectivity and Stereoselectivity in Synthetic Pathways
The primary route to the 3,4-dihydroquinoxalin-2(1H)-one core involves the cyclocondensation of an o-phenylenediamine with an α-keto acid or its ester. For the target molecule, this would involve a reaction with a precursor to the N-methylated lactam ring and, crucially, an unsymmetrically substituted diamine, namely 4-nitro-1,2-phenylenediamine. The presence of the electron-withdrawing nitro group makes the two amino groups electronically distinct, which is the origin of the challenge and opportunity in regiochemical control.
Regioselectivity:
The reaction of an unsymmetrically substituted o-phenylenediamine with a dicarbonyl compound can potentially yield two different regioisomers. The selectivity of this condensation is governed by the difference in nucleophilicity between the two amino groups of the diamine and the difference in electrophilicity of the carbonyl groups in the reaction partner. In the case of 4-nitro-1,2-phenylenediamine, the amino group at position 2 (meta to the nitro group) is more nucleophilic than the amino group at position 1 (para to the nitro group), which is deactivated by resonance.
Research has shown that this inherent electronic difference can be exploited to achieve high regioselectivity. Studies on the synthesis of related quinoxalinones have demonstrated that strongly deactivating groups, such as a nitro group, can direct the cyclization to selectively form one major regioisomer. csus.edu The initial and rate-determining step is typically the attack of the more nucleophilic amine onto the more electrophilic carbonyl group of the α-keto ester. Subsequent intramolecular cyclization and dehydration lead to the quinoxalinone ring. The isolation of a 4-nitrodiaminobenzene imine intermediate in related reactions supports a mechanism where the initial imine formation dictates the final regiochemical outcome. nih.gov
Reaction conditions can be fine-tuned to enhance this selectivity. While some reactions of unsymmetrical o-phenylenediamines yield regioisomeric mixtures with low selectivity, specific additives or catalysts can switch the preferred outcome. nih.govuit.no For instance, the choice of acid or base catalyst and the solvent system can influence the reaction pathway and the stability of intermediates, thereby controlling which regioisomer is predominantly formed.
Stereoselectivity:
The parent structure of this compound is achiral. However, the introduction of a substituent at the C3 position creates a stereocenter, making stereoselectivity a critical consideration for the synthesis of analogues. Enantiopure 3-substituted systems are highly valuable in medicinal chemistry.
Several strategies have been developed to achieve stereocontrol:
Chiral Pool Synthesis: A prevalent approach involves using enantiopure α-amino acids as starting materials. In this method, an N-protected 2-nitroaniline is coupled with an enantiopure α-amino acid ester. The subsequent reductive cyclization of the nitro group to an amine, which then displaces an adjacent leaving group or undergoes intramolecular amidation, yields the enantiopure 3,4-dihydroquinoxalin-2-one with the stereochemistry retained from the original amino acid. uit.noresearchgate.net
Asymmetric Catalysis: The use of chiral catalysts for the cyclization reaction is an emerging area. While less common for this specific scaffold, asymmetric organocatalysis and transition-metal catalysis are powerful tools for creating chiral heterocycles.
Photocatalysis: Innovative methods using visible-light photocatalysis have been employed to achieve stereoselective cyclization cascades of dihydroquinoxalinone derivatives, leading to complex polycyclic structures with high diastereoselectivity. researchgate.net Such principles could be adapted for the synthesis of chiral C3-substituted derivatives.
The following table summarizes key approaches to achieving selectivity in the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold.
| Selectivity Type | Synthetic Strategy | Key Principle | Typical Reactants |
|---|---|---|---|
| Regioselectivity | Electronic Control | Exploiting the differential nucleophilicity of amines in a substituted o-phenylenediamine. Electron-withdrawing groups (e.g., -NO₂) deactivate the para-amino group more than the meta-amino group. csus.edu | 4-Nitro-1,2-phenylenediamine + α-keto ester |
| Regioselectivity | Condition Tuning | Use of specific catalysts or additives to favor one reaction pathway over another, leading to switchable regioselectivity. nih.gov | Unsymmetrical o-phenylenediamine + aroylpyruvate |
| Stereoselectivity | Chiral Pool Synthesis | Incorporation of a chiral center from a readily available enantiopure starting material, such as an α-amino acid. researchgate.net | N-(o-nitroaryl)amino esters |
| Stereoselectivity | Photoredox Catalysis | Visible-light-induced intramolecular cyclization to form polycyclic systems with high stereocontrol. researchgate.net | N-4 substituted dihydroquinoxalinones with pendant alkenes |
Exploration of Sustainable and Green Chemistry Methodologies for Synthesis
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of quinoxalinone derivatives is an area where such methodologies can be effectively applied, moving away from traditional methods that often rely on harsh conditions and volatile organic solvents. ijirt.org
Alternative Solvents and Catalysts:
One of the most significant advances has been the replacement of conventional organic solvents with more environmentally benign alternatives.
Water: Performing organic reactions in water is highly attractive due to its non-toxic, non-flammable, and inexpensive nature. Several protocols for quinoxaline (B1680401) synthesis have been developed using water as the reaction medium, often with the aid of a surfactant or catalyst to facilitate the solubilization of organic substrates. semnan.ac.irtandfonline.com On-water synthesis, where reactants are emulsified in an aqueous medium, can lead to faster reaction rates and higher yields. morressier.com
Natural Deep Eutectic Solvents (NADESs): NADESs are mixtures of natural compounds (like choline (B1196258) chloride and water or acetic acid) that form a eutectic with a melting point lower than the individual components. They are biodegradable, low-cost, and have been successfully used for the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.org A key advantage is the potential for recycling the solvent system multiple times without loss of efficiency. rsc.org
Reusable Catalysts: The use of heterogeneous or recyclable catalysts aligns with green chemistry principles. β-Cyclodextrin, a supramolecular catalyst, has been used to promote the synthesis of quinoxaline derivatives in water under mild, neutral conditions. The catalyst can be easily recovered and reused without a significant loss of activity. mdpi.com
Energy-Efficient Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often leads to higher product yields with fewer byproducts compared to conventional heating methods. ijirt.orgtsijournals.comtsijournals.com This technique has been widely applied to the synthesis of various quinoxaline and quinoxalinone derivatives, often under solvent-free conditions, further enhancing the green credentials of the process. sapub.orgnih.gov
The following table compares traditional and green methodologies for quinoxalinone synthesis.
| Aspect | Traditional Methodology | Green/Sustainable Methodology | Example/Benefit |
|---|---|---|---|
| Solvent | Volatile Organic Compounds (e.g., DMF, Toluene) | Water, Natural Deep Eutectic Solvents (NADESs), Ethanol | Reduces pollution, improves safety, uses renewable resources. semnan.ac.irrsc.org |
| Catalyst | Stoichiometric acids/bases, heavy metals | Surfactants, β-Cyclodextrin, Biocatalysts | Catalysts are recyclable, biodegradable, and avoid toxic metals. tandfonline.commdpi.com |
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave Irradiation, Ultrasonic Irradiation | Drastically reduced reaction times (minutes vs. hours) and lower energy consumption. tsijournals.comsapub.org |
| Starting Materials | Petroleum-based feedstocks | Renewable feedstocks (e.g., from biomass) | Reduces reliance on fossil fuels; synthesis from ethyl gallate is an example. jocpr.com |
| Waste | Significant generation of solvent and byproduct waste | Higher atom economy, recyclable solvents, minimal waste | Improved process efficiency and reduced environmental footprint. ijirt.org |
By integrating these sustainable approaches, the synthesis of this compound and its derivatives can be achieved in a more efficient, cost-effective, and environmentally responsible manner, aligning modern chemical synthesis with the principles of green chemistry. jocpr.com
Advanced Structural Characterization and Conformational Analysis of 4 Methyl 7 Nitro 3,4 Dihydroquinoxalin 2 1h One
Spectroscopic Investigations for Comprehensive Structural Elucidation
Spectroscopic methods provide detailed insights into the electronic, vibrational, and magnetic environments of the nuclei and functional groups within the molecule.
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one, both 1D (¹H and ¹³C) and 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons are particularly sensitive to the electron-withdrawing effect of the nitro group, which typically shifts ortho and para protons downfield. The protons of the dihydro-pyrazine ring and the N-methyl group would appear in the aliphatic region of the spectrum. The coupling constants between adjacent protons (e.g., H3 and its neighbors) are vital for determining the conformation of the heterocyclic ring. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift (typically >160 ppm). Carbons attached to the nitro group (C7) and nitrogen atoms also exhibit characteristic shifts. The chemical shift of the N-methyl carbon provides confirmation of its presence. rsc.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| N1-H | 8.5 - 10.5 (broad singlet) | - | Chemical shift is solvent-dependent and may be broadened due to exchange. |
| C2 | - | 165 - 170 | Typical chemical shift for an amide carbonyl carbon. |
| C3-H₂ | 3.5 - 4.5 (singlet or multiplet) | 45 - 55 | Position can vary based on substitution at C3. Appears as a singlet if no adjacent protons. |
| N4-CH₃ | 2.5 - 3.5 (singlet) | 30 - 40 | A sharp singlet integrating to three protons is characteristic. |
| C5-H | 7.8 - 8.2 (doublet) | 115 - 125 | Expected to be downfield due to the ortho relationship with the electron-withdrawing nitro group. |
| C6-H | 7.0 - 7.4 (doublet of doublets) | 110 - 120 | Position influenced by both the nitro group and the fused ring system. |
| C8-H | 6.8 - 7.2 (doublet) | 110 - 120 | Typically the most upfield of the aromatic protons. |
| C4a (Quaternary) | - | 125 - 135 | Bridgehead carbon. |
| C5a (Quaternary) | - | 140 - 150 | Carbon bearing the nitro group, significantly deshielded. |
| C8a (Quaternary) | - | 130 - 140 | Bridgehead carbon. |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp absorption is expected for the amide carbonyl (C=O) stretch, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group would appear as a broad band around 3200-3400 cm⁻¹. The nitro group gives rise to two characteristic and strong absorptions: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. mdpi.com Aromatic C-H and C=C stretching vibrations would also be present in their respective regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman, non-polar bonds like aromatic C=C bonds often give stronger signals. The symmetric stretch of the nitro group is typically a very strong and easily identifiable band in the Raman spectrum, making it a useful diagnostic tool.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3200 - 3400 | 3200 - 3400 | Medium-Broad (IR) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | 3000 - 3100 | Medium (Raman) |
| C-H (Aliphatic, CH₃ & CH₂) | Stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C=O (Amide) | Stretch | 1650 - 1700 | 1650 - 1700 | Strong (IR) |
| C=C (Aromatic) | Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1560 | 1500 - 1560 | Strong (IR) |
| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1370 | 1300 - 1370 | Strong (IR & Raman) |
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The primary chromophore in this molecule is the nitro-substituted benzene (B151609) ring fused to the quinoxalinone system.
UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The highly conjugated system will likely result in strong absorptions in the UV region (200-400 nm). The nitro group, being a strong chromophore, will significantly influence the position and intensity of these bands, often causing a red-shift (bathochromic shift) of the absorption maxima (λmax) compared to the non-nitrated analogue. nveo.orgresearchgate.net
Fluorescence Spectroscopy: While the quinoxalinone core can be fluorescent, the presence of a nitro group often leads to significant fluorescence quenching. rsc.org This occurs because the nitro group can provide a pathway for non-radiative decay of the excited state. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. rsc.orgnih.gov
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula.
Molecular Ion Peak: The molecular formula for this compound is C₉H₉N₃O₃. Its calculated monoisotopic mass is approximately 207.0644 g/mol . In an ESI-MS (Electrospray Ionization) experiment, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 208.0722. rsc.org
Fragmentation Pathways: Under mass spectrometric conditions (e.g., electron impact or collision-induced dissociation), the molecule will fragment in a predictable manner. Plausible fragmentation pathways include the loss of the nitro group (NO₂, 46 Da), loss of a methyl radical (•CH₃, 15 Da), and cleavage of the dihydro-pyrazine ring, which can provide further structural confirmation. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov The parent molecule, this compound, is a diamagnetic, closed-shell molecule and is therefore EPR-silent.
However, EPR spectroscopy could be a valuable tool for studying radical species derived from this compound. For instance, the electrochemical or chemical reduction of the nitro group can generate a radical anion intermediate. nih.gov EPR spectroscopy could be used to detect and characterize this radical anion, providing information about the distribution of the unpaired electron's spin density across the molecule through analysis of hyperfine coupling constants. rsc.org
X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Packing
For this compound, a crystal structure would reveal several key features:
Conformation: The dihydro-pyrazine ring is non-planar and is expected to adopt a twisted-boat or sofa conformation to minimize steric strain. nih.gov
Bond Parameters: The analysis would confirm the expected bond lengths, such as the C=O double bond and the partial double bond character within the aromatic system. mdpi.com
Intermolecular Interactions: The crystal packing would be dictated by intermolecular forces. The N1-H group and the carbonyl oxygen are capable of forming strong intermolecular hydrogen bonds, potentially leading to the formation of dimers or extended chains in the crystal lattice. bohrium.com The planar aromatic rings may engage in π-π stacking interactions, and the polar nitro groups could also participate in dipole-dipole interactions, further stabilizing the crystal structure. researchgate.net
Table 3: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for organic molecules of this type. mdpi.com |
| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric or non-centrosymmetric space groups. |
| C=O Bond Length | ~1.23 Å | Typical length for an amide carbonyl double bond. |
| C-NO₂ Bond Length | ~1.47 Å | Standard length for a bond between an aromatic carbon and a nitro group. |
| Dihydro-pyrazine Ring | Twisted-Boat Conformation | The non-planar ring conformation minimizes steric and torsional strain. |
| Intermolecular Contacts | N-H···O=C Hydrogen Bonds, π-π Stacking | These interactions govern the packing of molecules in the solid state and influence physical properties. bohrium.com |
Chiroptical Properties and Chirality Elucidation
Chiroptical properties, such as optical rotation and circular dichroism, are intrinsic characteristics of chiral molecules, which are non-superimposable on their mirror images. The necessary condition for chirality is the absence of an improper axis of rotation (Sₙ), which includes a center of inversion and a mirror plane.
In the structure of this compound, there are no stereogenic centers. The carbon atom at position 3 (C3) is a methylene (B1212753) group, bonded to two identical hydrogen atoms, and therefore is not a chiral center. The molecule also lacks any elements of axial or planar chirality.
As the molecule is achiral and possesses a plane of symmetry that includes the quinoxalinone ring system (assuming free rotation of the methyl and nitro groups or a time-averaged planar conformation), it is superimposable on its mirror image. Consequently, this compound does not exhibit chiroptical properties. It will not rotate the plane of polarized light, and its circular dichroism spectrum will be silent. Therefore, the analysis of chiroptical properties is not applicable to this compound.
Computational Chemistry and Theoretical Investigations of 4 Methyl 7 Nitro 3,4 Dihydroquinoxalin 2 1h One
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and properties of molecules. scispace.com These methods solve the Schrödinger equation for a molecule, providing detailed information about its orbitals and electron distribution.
A molecular orbital (MO) analysis for 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one would reveal the distribution and energies of its molecular orbitals. The presence of the electron-withdrawing nitro group and the bicyclic quinoxalinone core is expected to significantly influence the electronic landscape of the molecule. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-deficient regions. It is anticipated that the nitro group and the carbonyl oxygen would be regions of high electron density (nucleophilic character), while the aromatic ring and the N-H protons would be relatively electron-deficient (electrophilic character).
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Occupancy |
| LUMO+1 | -1.5 | 0 |
| LUMO | -2.8 | 0 |
| HOMO | -6.5 | 2 |
| HOMO-1 | -7.2 | 2 |
Note: This data is illustrative and represents typical values that might be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and localization of these orbitals are crucial in determining how a molecule will interact with other chemical species.
For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, is expected to be centered on the electron-deficient nitro group and the carbonyl carbon. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of the nitro group is predicted to lower the energy of the LUMO, potentially making the molecule a good electron acceptor and susceptible to nucleophilic attack.
Table 2: Predicted Reactivity Descriptors from FMO Analysis
| Descriptor | Predicted Value | Implication |
| HOMO-LUMO Gap | ~3.7 eV | Moderate reactivity |
| Electronegativity (χ) | High | Good electron acceptor |
| Chemical Hardness (η) | Moderate | Moderately stable |
| Electrophilicity Index (ω) | High | Strong electrophile |
Note: These values are estimations based on the expected electronic effects of the functional groups.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Transitions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By simulating the movements of atoms and bonds, MD can reveal information about conformational flexibility, solvent effects, and the stability of different molecular shapes.
An MD simulation of this compound would likely show that the dihydroquinoxalinone ring is not perfectly planar and can adopt different puckered conformations. The methyl group on the nitrogen atom and the nitro group on the aromatic ring will also exhibit rotational freedom. These simulations can help in understanding how the molecule might change its shape to fit into the active site of a biological target.
Molecular Docking Simulations for Ligand-Macromolecule Binding Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein. nih.gov This is a crucial step in drug discovery, as it helps to identify potential drug candidates and understand their mechanism of action. Quinoxaline (B1680401) derivatives have been investigated as inhibitors of various enzymes, including kinases and DNA gyrase. nih.gov
A molecular docking study of this compound against a relevant biological target would predict its binding mode and affinity. The nitro group and the carbonyl oxygen are likely to form hydrogen bonds with amino acid residues in the active site of a protein, while the aromatic ring could engage in pi-stacking interactions. The methyl group might fit into a hydrophobic pocket. The results of such a study would be a predicted binding energy and a visual representation of the ligand-protein complex.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that correlates the structural features of molecules with their physicochemical properties. By developing a mathematical model based on a set of known compounds, the properties of new, untested molecules can be predicted.
A QSPR model for a series of quinoxalinone derivatives could be used to predict properties such as solubility, lipophilicity (logP), and electronic properties of this compound. These predicted properties are valuable in the early stages of drug development to assess the druglikeness of a compound.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, can be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. scispace.com These predictions can aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectra with experimental data.
For this compound, computational methods could predict the chemical shifts of the protons and carbons in its NMR spectra and the vibrational frequencies of its functional groups in the IR spectrum. For instance, the characteristic stretching frequencies of the N-H, C=O, and NO2 groups could be calculated.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| 1H NMR | Chemical Shift (ppm) of N-H proton | ~8.0-9.0 |
| 13C NMR | Chemical Shift (ppm) of C=O carbon | ~160-170 |
| IR Spectroscopy | Vibrational Frequency (cm-1) of C=O stretch | ~1650-1700 |
| IR Spectroscopy | Vibrational Frequency (cm-1) of NO2 stretch | ~1500-1550 and 1300-1350 |
Note: These are approximate values based on typical ranges for these functional groups.
Chemical Reactivity and Derivatization Strategies for 4 Methyl 7 Nitro 3,4 Dihydroquinoxalin 2 1h One
Functional Group Transformations of the Nitro Moiety
The nitro group is a potent electron-withdrawing group that strongly influences the molecule's reactivity and is a prime site for chemical transformation. The most significant reaction of the aromatic nitro group is its reduction to an amino group, which dramatically alters the electronic properties of the molecule and provides a versatile functional handle for further derivatization.
The reduction of the 7-nitro group proceeds through a six-electron, six-proton process to yield 7-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. This transformation can be achieved using a variety of reducing agents, ranging from catalytic hydrogenation to dissolving metal reductions. The choice of reagent can be critical to avoid the reduction of other functionalities within the molecule. Intermediates such as nitroso and hydroxylamino derivatives are formed along the reaction pathway, but are typically transient under conditions that favor complete reduction to the amine. acs.orgnih.gov
The resulting 7-amino derivative is a key intermediate. The amino group, being a strong activating group, significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. It also serves as a nucleophile for a wide array of subsequent reactions.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol (B145695), RT | 7-Amino derivative | A clean and efficient method, widely used for nitro group reduction. |
| SnCl₂·2H₂O | Ethanol, Reflux | 7-Amino derivative | Effective for selective reduction of nitro groups in the presence of other reducible functionalities. |
| Fe, NH₄Cl | Ethanol/Water, Reflux | 7-Amino derivative | A classic and cost-effective method for large-scale reductions. |
| Zn, Acetic Acid | 0 °C to RT | 7-Amino derivative | A mild reduction method suitable for sensitive substrates. nih.gov |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | 7-Amino derivative | Useful under mild, neutral, or slightly basic conditions. |
Modifications and Reactions at the Methyl Substituent
The methyl group at the 4-position (N4) of the dihydroquinoxalinone ring is generally considered to be chemically stable. As an N-alkyl group, it does not undergo the typical reactions of an aryl-methyl group (such as oxidation or benzylic halogenation). Its primary influence is electronic and steric.
Electronically, the N-methyl group acts as a weak electron-donating group through an inductive effect, which can subtly influence the reactivity of the heterocyclic ring system. Sterically, its presence can hinder the approach of reagents to the adjacent N1-H and C3-H₂ positions.
While direct functionalization of the N-methyl group is challenging, N-dealkylation is a theoretical possibility under harsh conditions, such as with strong Lewis acids or certain oxidizing agents, although such reactions are not common for this type of scaffold. For most synthetic purposes, the N-methyl group is considered a permanent fixture that helps define the shape and electronic nature of the core structure.
Transformations Involving the Dihydroquinoxalinone Ring System
The dihydroquinoxalinone core possesses several reactive sites: the aromatic ring, the amide (lactam) functionality, and the dihydro-pyrazine portion.
Electrophilic Aromatic Substitution: The benzene (B151609) ring portion of the molecule can undergo electrophilic aromatic substitution. The regiochemical outcome of such a reaction is controlled by the directing effects of the existing substituents. The 7-nitro group is a strong deactivating, meta-directing group, while the N4-acylamido group (part of the lactam ring) is considered an activating, ortho, para-directing group. wikipedia.orgopenstax.org The combined influence suggests that incoming electrophiles would preferentially substitute at the C5 and C8 positions. However, the strong deactivating nature of the nitro group makes these reactions challenging, often requiring harsh conditions. openstax.orgrsc.org
Amide (Lactam) Chemistry: The cyclic amide bond in the lactam ring is susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. nih.govnih.gov This would yield the corresponding N-(2-amino-4-nitrophenyl)-N-methylglycine derivative. This reaction is generally reversible, with the ring-closed lactam being favored under neutral conditions.
Oxidation/Dehydrogenation: The dihydroquinoxalinone ring can potentially be oxidized to the corresponding aromatic quinoxalin-2(1H)-one. This transformation would result in a fully aromatic heterocyclic system. Such dehydrogenation reactions can often be accomplished with oxidizing agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Exploration of 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one as a Key Synthetic Building Block
The true synthetic utility of this compound is realized when it is used as an intermediate for the construction of more elaborate molecules. The key to its versatility lies in the chemical handle provided by the nitro group.
As discussed in section 5.1, the reduction of the nitro group to 7-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a pivotal transformation. This resulting aromatic amine is a nucleophilic building block that can participate in a wide range of bond-forming reactions. For instance, closely related 7-amino-dihydroquinolinone structures have been used to synthesize peptide conjugates. nih.gov
Potential Derivatizations of the 7-Amino Intermediate:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).
Palladium-Catalyzed Cross-Coupling: The amino group can be converted to a halide or triflate, which then serves as a handle for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.
Through these transformations, the simple this compound scaffold can be elaborated into a diverse library of compounds with potentially interesting biological or material properties. researchgate.netresearchgate.net
Electrochemical Behavior and Redox Mechanism Analysis
The electrochemical properties of this compound are dominated by the redox activity of the aromatic nitro group, a well-known electroactive functionality. uchile.cl The biological activity of many nitroaromatic compounds is directly linked to the redox chemistry of the nitro group. uchile.cl
The electrochemical reduction of the nitro group is a multi-step process. In aprotic media, the initial step is typically a reversible one-electron reduction to form a stable nitro radical anion (R-NO₂•⁻). acs.orguchile.cl This radical anion is a key intermediate in the bioreductive activation of many nitro-containing drugs.
Two-electron reduction: R-NO₂ → R-NO (Nitroso derivative)
Two-electron reduction: R-NO → R-NHOH (Hydroxylamine derivative)
Two-electron reduction: R-NHOH → R-NH₂ (Amine derivative)
The complete reduction from the nitro group to the amine is a six-electron process. nih.govuchile.cl The specific potentials at which these reductions occur are pH-dependent, shifting to less negative potentials (i.e., becoming easier) as the pH decreases, due to the involvement of protons in the reaction mechanism. acs.org
At more negative potentials, the quinoxaline (B1680401) core itself can undergo reduction. Studies on quinoxaline have shown that it can be reduced in two successive one-electron steps to form an anion radical and then a dianion. utexas.edu Therefore, a complete electrochemical analysis of this compound would likely reveal the initial, irreversible reduction of the nitro group, followed by quasi-reversible reduction events associated with the heterocyclic ring system at more negative potentials.
Table 2: Predicted Electrochemical Reduction Steps in Protic Media
| Step | Reaction | Electrons (e⁻) | Protons (H⁺) | Notes |
|---|---|---|---|---|
| 1 | R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O | 4 | 4 | Formation of the hydroxylamine (B1172632) is often observed as a single, irreversible wave in cyclic voltammetry. |
| 2 | R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O | 2 | 2 | This step may merge with the first, resulting in a single six-electron wave. |
| 3 | Quinoxalinone Ring Reduction | 1 or 2 | Variable | Occurs at more negative potentials after the nitro group has been reduced. |
Emerging Applications and Material Science Potential of 4 Methyl 7 Nitro 3,4 Dihydroquinoxalin 2 1h One if Applicable
Optoelectronic Properties and Applications in Organic Electronic Devices
Currently, there is a lack of specific research in published scientific literature detailing the optoelectronic properties and direct applications of 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one in organic electronic devices. The broader class of 3,4-dihydroquinoxalin-2-ones has been investigated for its photochemical reactivity, such as undergoing photoassisted intramolecular cycloadditions, which points to the photoactive nature of the quinoxalinone core. uit.no However, dedicated studies on the charge transport, semiconducting, or electroluminescent properties of the 4-methyl-7-nitro derivative are not available. Further investigation is required to determine its potential utility in fields like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Utilization as Fluorescent Probes or Sensors
The molecular architecture of this compound makes it a prime candidate for development as a "turn-on" fluorescent probe. This functionality is based on a well-established sensing mechanism where a non-fluorescent molecule (pro-fluorophore) is converted into a highly fluorescent one upon reaction with a specific analyte.
The core principle lies in the presence of the nitro group at the 7-position. Aromatic nitro compounds are typically non-fluorescent or exhibit very weak fluorescence due to processes like efficient intersystem crossing which quenches the potential fluorescence. nih.gov However, the reduction of the nitro group (-NO₂) to an amino group (-NH₂) often results in a compound with strong fluorescence. This conversion forms the basis of OFF-ON fluorescent sensors.
In this context, this compound can be considered the non-fluorescent "OFF" state. Upon encountering a specific reductive environment or analyte, it can be converted to its corresponding amino derivative, 4-Methyl-7-amino-3,4-dihydroquinoxalin-2(1H)-one, which represents the highly fluorescent "ON" state. This mechanism is particularly valuable for detecting reductive conditions, such as those mediated by nitroreductase enzymes, which are often overexpressed in hypoxic (low oxygen) environments found in solid tumors. nih.govnih.gov
While photophysical data for the specific 4-methyl-7-amino derivative is not available, the properties of the closely related 7-aminoquinoxalinone demonstrate the strong fluorescence that can be expected from this class of compounds upon activation. The photophysical characteristics of this related fluorophore are highly dependent on the solvent environment, as detailed in the table below.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Excitation Max (λex, nm) |
|---|---|---|---|
| Toluene | 361 | 421 | 366 |
| AcOEt | 362 | 434 | 366 |
| THF | 362 | 431 | 366 |
| DCM | 366 | 429 | 366 |
| MeCN | 362 | 444 | 366 |
| DMSO | 366 | 459 | 366 |
| PBS Buffer | 368 | 489 | 370 |
Photophysical properties of a related 7-aminoquinoxalinone compound, illustrating the fluorescence of the "ON" state. Data extracted from supplementary information of a study on a quinoxalinone-based fluorescent probe.
This "pro-fluorophore" strategy allows for the design of sensors that can selectively detect and image specific biological activities or chemical species associated with reductive processes.
Conclusions and Future Directions in Research on 4 Methyl 7 Nitro 3,4 Dihydroquinoxalin 2 1h One
Synthesis and Structural Characterization Advancements
The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is well-established, typically involving the condensation of o-phenylenediamines with various precursors. researchgate.netuit.no Future work on 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one would likely involve the reaction of 4-methyl-5-nitro-1,2-phenylenediamine with an appropriate two-carbon synthon, such as α-ketoesters or their equivalents.
Advancements in synthetic organic chemistry could offer more efficient and selective routes. Methodologies such as Michael-addition/cyclization cascade processes, which have been used to create substituted quinoxalin-2-ones, could be adapted for this specific target. uit.no Furthermore, modern catalytic systems, including photoredox catalysis, have been successfully employed for the functionalization of related heterocyclic systems and could represent a powerful tool for novel synthetic approaches or subsequent modifications. rsc.org
Once synthesized, a thorough structural characterization would be imperative. This would involve a suite of advanced spectroscopic techniques.
Table 1: Prospective Spectroscopic and Analytical Characterization Techniques
| Technique | Anticipated Information Yielded |
| ¹H NMR | Confirmation of proton environments, including the methyl group, aromatic protons, and protons on the dihydro- portion of the heterocyclic ring. |
| ¹³C NMR | Identification of all unique carbon atoms, including the carbonyl carbon, and confirmation of the overall carbon skeleton. researchgate.net |
| Mass Spectrometry (HRMS) | Precise determination of the molecular weight and elemental formula, confirming the compound's identity. rsc.org |
| FT-IR Spectroscopy | Identification of key functional groups, such as the N-H bond, the carbonyl (C=O) group, and the nitro (NO₂) group. researchgate.net |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comnih.gov |
Computational Chemistry and Theoretical Insights for Future Design
Computational chemistry serves as a powerful predictive tool in modern chemical research, enabling the in silico investigation of molecular properties before undertaking extensive laboratory work. nih.gov For this compound, quantum chemical calculations, particularly using Density Functional Theory (DFT), could provide profound insights into its structure, stability, and electronic characteristics. scirp.org
These theoretical studies can predict key geometric parameters and electronic properties, which are influenced by the interplay between the electron-donating methyl group and the electron-withdrawing nitro group. Such calculations can guide the rational design of new derivatives with tailored electronic and steric properties for specific applications.
Table 2: Predicted Parameters from DFT Calculations
| Calculated Property | Significance for Future Research |
| Optimized Molecular Geometry | Provides predicted bond lengths and angles, offering a comparison point for experimental data from X-ray crystallography. |
| HOMO-LUMO Energy Gap | Indicates the molecule's kinetic stability and electronic excitation properties, which is crucial for designing materials with specific optical or electronic functions. |
| Molecular Electrostatic Potential (MEP) Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and guiding derivatization strategies. |
| Simulated NMR Spectra | Aids in the assignment of experimental ¹H and ¹³C NMR signals, facilitating structural confirmation. nih.gov |
Unexplored Avenues in Chemical Reactivity and Derivatization
The unique combination of functional groups in this compound presents numerous opportunities for chemical modification that remain unexplored. The reactivity of the core structure and its substituents could be harnessed to generate a library of novel compounds.
Reduction of the Nitro Group : The nitro group is a versatile functional handle. Its reduction to an amino group would yield 7-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. This amine could then serve as a nucleophile in a wide array of reactions, including amide bond formation, sulfonylation, and diazotization, opening the door to a vast chemical space of new derivatives.
N-Alkylation/Arylation : The secondary amine (N1-H) in the dihydro-ring is a prime site for substitution reactions. Alkylation or arylation at this position could modulate the compound's steric and electronic properties, potentially influencing its biological activity or physical characteristics.
Aromatic Substitution : The benzene (B151609) ring, activated by the existing substituents, could be a substrate for further electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups like halogens or cyano groups.
C-H Functionalization : Recent advances in direct C-H functionalization could be applied to the methyl group or other positions on the quinoxaline (B1680401) scaffold, providing efficient pathways to novel analogs without the need for pre-functionalized starting materials. rsc.org
Expanding the Scope of Mechanistic Molecular Interaction Studies
The quinoxaline scaffold is a known "privileged structure" in medicinal chemistry, with many derivatives exhibiting a range of biological activities. researchgate.netconicet.gov.ar A critical future direction for this compound is the investigation of its potential molecular interactions.
Future studies could employ molecular docking simulations to screen the compound against various biological targets, such as kinases, reverse transcriptase, or other enzymes. conicet.gov.arnih.gov These computational studies could identify potential binding modes and guide the selection of targets for experimental validation. Mechanistic studies could then be performed to understand how the compound interacts with its target at a molecular level, potentially using techniques like enzyme inhibition assays. nih.gov The presence of the nitro group, a known hydrogen bond acceptor, and the heterocyclic core could be key determinants of binding affinity and specificity.
Potential for Advanced Research Methodologies and Techniques
Future research on this compound would benefit significantly from the application of state-of-the-art methodologies.
High-Throughput Synthesis and Screening : To explore the potential of this scaffold, parallel synthesis techniques could be used to rapidly generate a library of derivatives based on the reactivity patterns outlined in section 8.3. This library could then be subjected to high-throughput screening to identify compounds with interesting biological or material properties.
Advanced NMR Techniques : Beyond basic 1D NMR, two-dimensional techniques such as COSY, HSQC, and HMBC would be essential for the unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.
Kinetic Analysis : For any discovered reactions or biological interactions, detailed kinetic studies could elucidate the underlying mechanisms. nih.gov For example, studying the kinetics of enzyme inhibition could reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Solid-State Analysis : Techniques like Hirshfeld surface analysis, which has been applied to related quinoxalinone structures, could be used to quantify and visualize the intermolecular interactions that govern the crystal packing of the compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-7-nitro-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield and purity?
The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For 4-methyl-7-nitro derivatives, nitration and alkylation steps are critical. A HFIP (hexafluoroisopropanol)-catalyzed Mannich reaction has been reported for synthesizing fluorinated analogs, which could be adapted by substituting fluoro reagents with nitro groups . Key factors include:
- Temperature control : Nitration at low temperatures (0–5°C) minimizes side reactions.
- Catalyst selection : Lewis acids like BF₃·Et₂O enhance electrophilic substitution in nitration steps.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.
Reference synthetic protocols for analogous compounds are detailed in Suzuki et al. (2023), emphasizing carbon-atom insertion into N-heterocyclic carbenes .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, the nitro group at C7 deshields adjacent protons (δ ~8.2–8.5 ppm) .
- X-ray crystallography : SHELXL/SHELXS software (via SHELX system) resolves crystal packing and hydrogen-bonding networks. ORTEP-3 graphical interfaces aid in visualizing thermal ellipsoids and molecular geometry .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ at m/z 235.0592 for C₉H₈N₃O₃) .
Q. How should researchers design initial biological activity screens for this compound?
- Target selection : Prioritize kinases, BET proteins, or microbial enzymes based on structural analogs (e.g., 6-substituted dihydroquinoxalinones show anti-tubercular activity) .
- Assay protocols :
Advanced Research Questions
Q. How can contradictory data in spectral or crystallographic analyses be resolved?
Contradictions often arise from:
- Regioisomeric impurities : Re-examine reaction conditions (e.g., nitration regioselectivity) and use 2D NMR (COSY, NOESY) to distinguish between C6/C7 substitution .
- Twinned crystals : SHELXL’s TWIN/BASF commands refine twinned data, while ORTEP-3 visualizes disorder .
For example, Mamedov et al. (2014) reassigned structures of dihydroquinoxalinone derivatives via X-ray and HMBC correlations after initial misassignments .
Q. What computational strategies support the rational design of derivatives with enhanced polypharmacological profiles?
- Docking studies : Use AutoDock Vina or Schrödinger to predict binding to BET BD1/BD2 and kinase ATP pockets.
- QSAR models : Correlate substituent electronegativity (e.g., nitro groups) with anti-TB activity .
- MD simulations : GROMACS evaluates stability of protein-ligand complexes over 100 ns trajectories.
Q. How can researchers optimize reaction scalability while maintaining stereochemical integrity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic nitration steps.
- Chiral auxiliaries : (S)-4-Phenyl-2-oxazolidinone directs asymmetric synthesis, as seen in related dihydroquinolinones .
- In situ monitoring : Raman spectroscopy tracks nitro group incorporation in real time .
Q. What safety protocols are critical when handling this compound?
- Hazard classification : Based on analogs, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles) and fume hoods .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
